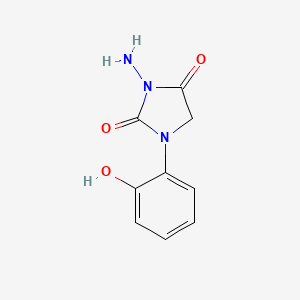

3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione

Description

3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with an amino group at position 3 and a 2-hydroxyphenyl moiety at position 1. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities due to the hydroxyl and amino groups.

Properties

IUPAC Name |

3-amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-12-8(14)5-11(9(12)15)6-3-1-2-4-7(6)13/h1-4,13H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLNRCUPFMWSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1C2=CC=CC=C2O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 2-hydroxybenzaldehyde with urea and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazolidine ring. The reaction conditions often include the use of ethanol as a solvent and heating at temperatures around 80-100°C for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.

Types of Reactions:

Oxidation: The hydroxyl group in the phenyl ring can undergo oxidation to form quinone derivatives.

Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogen atoms.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Treatment of Hyperuricemia and Gout

Recent studies have highlighted the efficacy of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide derivatives in managing hyperuricemia and gout. Gout is characterized by elevated uric acid levels, leading to painful inflammation in joints. Current treatments have limitations, including significant side effects and ineffectiveness for some patients. The compound has shown promising results in reducing serum uric acid concentrations.

Case Study:

A study demonstrated that a derivative of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide exhibited a strong inhibitory effect on human urate transporter 1 (hURAT1), which is crucial for uric acid reabsorption in the kidneys. The compound's half maximal inhibitory concentration (IC50) values were significantly lower than those of existing treatments like benzbromarone, indicating its potential as a novel therapeutic agent for gout management .

| Compound | IC50 (nM) |

|---|---|

| Benzbromarone | 407 |

| 4-Chloro-2-(trifluoromethyl)benzenesulfonamide | 54 |

Intermediate for Anticancer Drugs

4-Chloro-2-(trifluoromethyl)benzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer agents. One notable application is in the synthesis of sorafenib, a multi-kinase inhibitor used for treating advanced renal cell carcinoma. The compound's structure allows for modifications that enhance the biological activity of the final drug product.

Synthesis Overview:

The synthesis process involves multiple steps, starting from ortho-chlorotrifluoromethane. A nitration reaction followed by reduction leads to the formation of the desired sulfonamide derivative, which can then be further reacted to produce sorafenib or similar compounds .

Environmental Considerations and Safety

The synthesis methods for 4-Chloro-2-(trifluoromethyl)benzenesulfonamide have been optimized to minimize environmental impact and enhance safety. Traditional methods often produced hazardous waste and required high temperatures, posing risks during production. Recent advancements utilize safer reagents and conditions, significantly reducing waste generation and improving overall process safety .

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Stability

3-Amino-1-(5-Chloro-2-Hydroxyphenyl)Imidazolidine-2,4-Dione

- Key Differences: The chlorine substituent at position 5 on the phenyl ring introduces steric and electronic effects. X-ray analysis reveals a dihedral angle of 53.95° between the benzene and imidazolidine rings, stabilizing the nonplanar conformation via O–H···O, O–H···N, and N–H···O interactions .

- Impact: The chloro group increases molecular weight (245.64 g/mol vs.

Nitrofurantoin (1-(((5-Nitrofuran-2-yl)methylene)amino)imidazolidine-2,4-dione)

- Key Differences : Substitution with a nitrofuran group instead of hydroxyphenyl results in distinct biological activity (antibiotic properties) and higher molecular weight (238.16 g/mol) .

- Stability : Nitrofurantoin’s nitro group contributes to its stability under specific storage conditions (-20°C for four years as a powder), whereas the hydroxyphenyl analog’s stability may depend on hydrogen-bonding networks and susceptibility to oxidation.

Thiazolidine-2,4-Dione and 4-Amino-2-Oxo-2H-Thiazole Derivatives

- Key Differences : Replacement of the imidazolidine ring with thiazolidine or thiazole rings alters electronic properties. Sodium acetate catalysis is employed in their synthesis, unlike the chloro-substituted analog, which may require different reaction conditions .

Table 1: Comparative Data for Imidazolidine-2,4-Dione Derivatives

Biological Activity

3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the imidazolidine-2,4-dione family, which has been noted for various pharmacological effects. The presence of both amino and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound in drug development.

Enzyme Inhibition

Research indicates that imidazolidine-2,4-dione derivatives, including this compound, may act as enzyme inhibitors. They interact with biological macromolecules through various biochemical pathways, potentially affecting cellular functions such as signaling pathways and gene expression.

Biochemical Pathways

The compound appears to influence multiple biochemical pathways. For instance, it may exert its effects at the molecular level by binding to enzymes or other biomolecules, leading to inhibition or activation of specific cellular processes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that derivatives of imidazolidine-2,4-diones exhibit notable antibacterial properties. For example, related compounds have demonstrated significant antibacterial activity against Escherichia coli, with inhibition zones comparable to standard antibiotics .

Anticancer Potential

The anticancer efficacy of imidazolidine derivatives has garnered attention. Research indicates that these compounds can induce cytotoxic effects on various human solid tumors without causing adverse effects like methemoglobinemia or hypoglycemia . This suggests a favorable safety profile for potential therapeutic applications.

Antimalarial Activity

Some studies have highlighted the potential of imidazolidine derivatives as antimalarial agents. Compounds within this class have shown promising results against Plasmodium berghei, indicating their potential as effective treatments for malaria .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of this compound and related compounds:

Conclusion and Future Perspectives

The biological activity of this compound presents exciting opportunities for further research and development in pharmacology. Its potential as an enzyme inhibitor and its diverse therapeutic applications warrant comprehensive studies to fully elucidate its mechanisms and optimize its use in clinical settings.

Future research should focus on:

- Detailed mechanistic studies to understand how this compound interacts with specific biological targets.

- Clinical trials to evaluate the efficacy and safety profile in humans.

- Exploration of structural modifications to enhance its bioactivity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step reaction starting with the condensation of urea with substituted glycine derivatives under basic conditions (e.g., NaOH or KOH). For example, the imidazolidine-2,4-dione core is formed via cyclization, followed by functionalization of the hydroxyphenyl group. Optimization includes adjusting temperature (80–100°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents. Post-synthesis purification often employs recrystallization using ethanol or acetonitrile .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazolidine ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

- Methodological Answer : Initial screening involves in vitro assays:

- Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Solubility and stability : Assess in PBS (pH 7.4) and simulated physiological conditions via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding affinities to target proteins (e.g., COX-2, EGFR). These methods guide synthetic modifications to enhance activity or reduce off-target effects .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across studies)?

- Methodological Answer :

- Statistical validation : Use ANOVA or t-tests to assess reproducibility across replicates.

- Control experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature).

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride) to identify structure-activity trends .

Q. What experimental design strategies optimize reaction yield and selectivity for large-scale synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) principles:

- Factorial design : Vary parameters (temperature, catalyst loading, solvent ratio) to identify interactions affecting yield.

- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions.

- Scale-up protocols : Use flow chemistry or continuous stirred-tank reactors (CSTRs) to maintain consistency .

Q. How does the hydroxyphenyl substituent influence reactivity compared to other analogs (e.g., trifluoromethyl or methoxy derivatives)?

- Methodological Answer : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Comparative studies using Hammett σ constants quantify electron-withdrawing/donating effects. For example, substituent effects on ring-opening reactions can be analyzed via kinetic studies (NMR monitoring) .

Q. What advanced purification techniques resolve challenges in isolating the compound from by-products?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation.

- Countercurrent chromatography (CCC) : Separate polar by-products without irreversible adsorption.

- Crystallization screening : Explore co-solvents (e.g., DMSO/water) to improve crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.